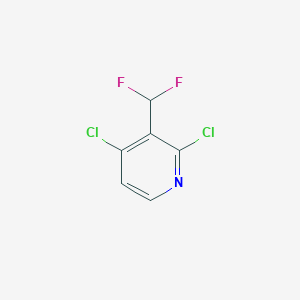

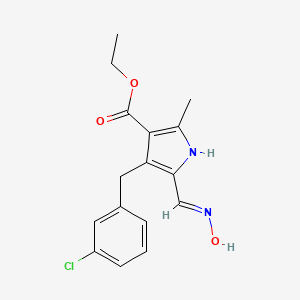

![molecular formula C16H17N5O3S2 B2504838 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-53-8](/img/structure/B2504838.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are part of a larger class of compounds known as heterocycles, which have a wide range of chemical and biological properties .

Synthesis Analysis

A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . Another method involves the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is complex, with a benzo[c][1,2,5]thiadiazole core and a 1-methyl-1H-imidazol-2-ylsulfonyl piperidin-1-yl methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve substitution reactions and hydrolysis . The Suzuki–Miyaura Pd-catalysed C–C cross-coupling is another key reaction involved .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The imidazole core of this compound makes it an attractive scaffold for drug design. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable applications include:

- Antibacterial Agents : Derivatives of 1,3-diazole exhibit antibacterial activity. By modifying the substituents on the imidazole ring, scientists can fine-tune the compound’s efficacy against specific bacterial strains .

- Antitumor Agents : Investigations into the antitumor properties of imidazole derivatives have yielded promising results. Researchers are exploring their potential as cancer therapeutics .

- Anti-Inflammatory Drugs : The compound’s structural features may contribute to anti-inflammatory effects. Further studies are needed to harness this potential .

Materials Science and Organic Electronics

The unique combination of benzothiadiazole and imidazole motifs makes this compound interesting for materials science:

- Organic Semiconductors : Researchers have incorporated this compound into organic semiconductors for use in organic field-effect transistors (OFETs) and solar cells. Its electron-accepting properties enhance charge transport and device performance .

Photophysics and Optoelectronics

The conjugated system in this compound lends itself to optoelectronic applications:

- Light-Emitting Materials : By functionalizing the imidazole core, scientists have developed luminescent materials for organic light-emitting diodes (OLEDs) and displays .

- Photovoltaics : The compound’s absorption properties make it suitable for photovoltaic devices. Researchers are investigating its role in organic solar cells .

Coordination Chemistry and Metal Complexes

The sulfur and nitrogen atoms in the benzothiadiazole-imidazole framework allow for coordination with metal ions:

- Metal-Organic Frameworks (MOFs) : Researchers have explored the incorporation of this compound into MOFs for gas storage, catalysis, and separation applications .

Biological Studies

Imidazole-containing compounds often intersect with biological systems:

- Histidine Analog : The imidazole ring is a key component of histidine, an essential amino acid. Understanding its interactions with proteins and enzymes is crucial for drug discovery .

Other Applications

Beyond the fields mentioned above, this compound’s versatility opens up additional possibilities:

- Analytical Chemistry : Imidazole derivatives can serve as ligands for metal ion detection and quantification .

- Environmental Chemistry : Researchers are investigating its potential for environmental remediation and pollutant removal .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Recent advances in the synthesis of imidazoles. (2020). RSC Advances, 10(28), 16534–16554. Read more

Mécanisme D'action

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUWMXLCQOZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

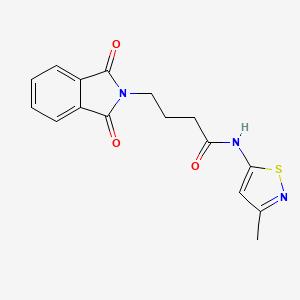

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

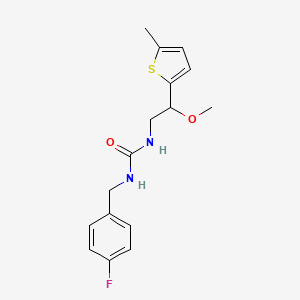

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)